molecular formula C14H15NO2 B2938843 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione CAS No. 1801983-04-9

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione

Cat. No.: B2938843
CAS No.: 1801983-04-9
M. Wt: 229.279
InChI Key: ANSDLZGDPHGOBV-UHFFFAOYSA-N
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Description

6-Benzyl-6-azabicyclo[321]octane-2,7-dione is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6-azabicyclo[32One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could yield a hydrocarbon.

Scientific Research Applications

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used. For example, in medicinal applications, it might interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: These compounds share the azabicyclo framework and have similar biological activities.

    2-Azabicyclo[3.2.1]octane: This compound is structurally similar but lacks the benzyl group.

Uniqueness

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSDLZGDPHGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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